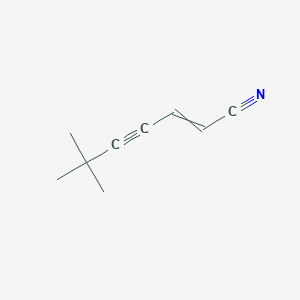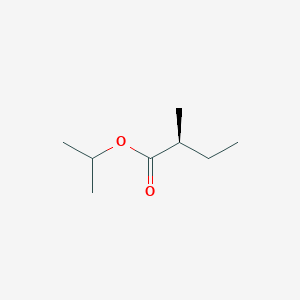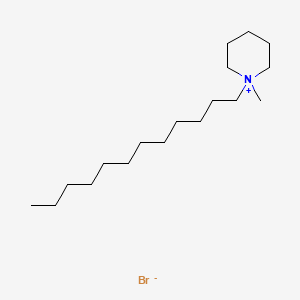
6,6-Dimethylhept-2-en-4-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylhept-2-en-4-ynenitrile: is an organic compound with the molecular formula C9H11N It is characterized by the presence of a nitrile group (-C≡N) attached to a heptene backbone with a triple bond at the 4th position and two methyl groups at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-2-en-4-ynenitrile can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylhept-2-en-4-yne with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethylhept-2-en-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: 6,6-Dimethylhept-2-en-4-ynenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to investigate the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The nitrile group is a common motif in drug design, and this compound can be used to explore new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 6,6-Dimethylhept-2-en-4-ynenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
6,6-Dimethylhept-2-en-4-yn-1-ol: This compound has a hydroxyl group (-OH) instead of a nitrile group.
6,6-Dimethylhept-2-en-4-yne: This compound lacks the nitrile group and has a simpler structure.
Uniqueness: 6,6-Dimethylhept-2-en-4-ynenitrile is unique due to the presence of both a nitrile group and a triple bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
66502-39-4 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
6,6-dimethylhept-2-en-4-ynenitrile |
InChI |
InChI=1S/C9H11N/c1-9(2,3)7-5-4-6-8-10/h4,6H,1-3H3 |
Clé InChI |
UELGQWJICREDJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)


![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)





